molecular formula C20H14N2O2 B2497845 (1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 956624-15-0

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2497845
CAS RN: 956624-15-0
M. Wt: 314.344
InChI Key: LCLHJCSRXDMWDP-UHFFFAOYSA-N
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Description

“(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone” is a chemical compound with the molecular formula C20H14N2O2 . It is also known as "2-(1-phenyl-1H-pyrazole-4-carbonyl)naphthalen-1-ol" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of aryl-naphthyl methanone derivatives have been synthesized through alkylation and Friedel-Crafts acylation reactions . Another study reported the synthesis of a related compound, “(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone”, through a reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst .


Molecular Structure Analysis

The molecular structure of “(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone” consists of a naphthyl group, a phenyl group, and a pyrazol-4-yl group . The molecular weight of this compound is 314.34 .

Scientific Research Applications

Synthesis of Heterocyclic Chalcones

This compound is used in the synthesis of novel heterocyclic chalcones . An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring has been described .

Antibacterial Applications

The compound has been synthesized and screened for superior anti-bacterial activity against three Gram-positive and three Gram-negative bacteria .

Antileishmanial and Antimalarial Applications

The compound has been used in the synthesis of derivatives that have shown potent in vitro antipromastigote activity .

Role in Drug Design

The pyrazole ring, which is a part of this compound, occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant . Pyrazole and its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .

Herbicidal Activity

A series of aryl-naphthyl methanone derivatives, which include this compound, have been designed and synthesized for their herbicidal activity . These compounds displayed preferable herbicidal activity at the rate of 0.75 mmol/m^2 by post-emergence application .

Role in Pyrazole Derivative Synthesis

Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element. Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . This compound, being a pyrazole derivative, plays a significant role in these sectors.

Future Directions

The future directions for research on “(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone” and related compounds could include further exploration of their synthesis, characterization, and potential biological activities. For instance, aryl-naphthyl methanone derivatives have been suggested as potential lead structures for the development of novel herbicides . Additionally, related compounds have shown promising anti-inflammatory effects , suggesting potential applications in pharmaceutical research.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as parp-1 and LmPTR1 . These enzymes play crucial roles in DNA repair and purine salvage pathway respectively.

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that it may interact with its target enzymes and inhibit their activity . The inhibition of these enzymes can lead to disruption of the normal cellular processes they are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its target enzymes. For instance, inhibition of PARP-1 can disrupt DNA repair mechanisms, leading to accumulation of DNA damage and cell death . Similarly, inhibition of LmPTR1 can disrupt the purine salvage pathway, affecting the parasite’s survival and growth .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits PARP-1, it could lead to accumulation of DNA damage, potentially causing cell death . If it targets LmPTR1, it could disrupt the growth and survival of parasites .

properties

IUPAC Name

(1-hydroxynaphthalen-2-yl)-(1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19(15-12-21-22(13-15)16-7-2-1-3-8-16)18-11-10-14-6-4-5-9-17(14)20(18)24/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLHJCSRXDMWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-hydroxy-2-naphthyl)(1-phenyl-1H-pyrazol-4-yl)methanone

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